Direct Comparison: 15:0-18:1-d7 DG vs. Non-Deuterated 15:0-18:1 DG as an Internal Standard
The fundamental advantage of 15:0-18:1-d7 DG over its non-deuterated counterpart, 15:0-18:1 DG, is its essential role as a quantitative internal standard. The non-deuterated compound, possessing an identical molecular weight of 587.98 g/mol , cannot be distinguished from endogenous diacylglycerols by mass spectrometry, rendering it useless for quantification. In contrast, the incorporation of seven deuterium atoms into the oleic acid chain of 15:0-18:1-d7 DG increases its molecular weight by approximately +7 Da, providing a clear, baseline-resolved mass shift that is critical for stable isotope dilution-based quantification . This isotopic purity enables the compound to serve as a true internal standard, correcting for variations in sample preparation, ionization, and instrument response, which is impossible with the unlabeled molecule [1].
| Evidence Dimension | Molecular Weight (g/mol) & MS Distinguishability |
|---|---|
| Target Compound Data | 587.98 g/mol; Baseline resolved by +7 Da mass shift |
| Comparator Or Baseline | 15:0-18:1 DG: 580.92 g/mol; Indistinguishable from endogenous DAG |
| Quantified Difference | +7 Da mass shift enables clear differentiation |
| Conditions | Mass spectrometry (LC-MS, GC-MS, or shotgun lipidomics) |
Why This Matters
Procuring the non-deuterated analog does not enable quantification; only the d7-labeled version functions as a valid internal standard.
- [1] Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. View Source
